Ethyl 7-bromobenzofuran-2-carboxylate
Overview
Description
Ethyl 7-bromobenzofuran-2-carboxylate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Scientific Research Applications
Ethyl 7-bromobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Safety and Hazards
Ethyl 7-bromobenzofuran-2-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
The bromine atom in the 7-position of the benzofuran ring could potentially enhance the compound’s reactivity, allowing it to interact with various biological targets. The ethyl carboxylate group might influence the compound’s solubility and distribution within the body, affecting its pharmacokinetics .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability might decrease at high temperatures or extreme pH conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 7-bromobenzofuran-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells. The nature of these interactions is often characterized by the binding affinity and the specific sites on the enzymes where this compound attaches .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can impact the expression of specific genes, thereby influencing the production of proteins and other cellular components .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to biomolecules, such as enzymes, leading to inhibition or activation of their activities. These binding interactions can result in changes in gene expression, affecting the overall cellular function. The precise molecular interactions and the resulting biochemical changes are crucial for understanding the compound’s effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities or influencing gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. These interactions can influence metabolic flux and the levels of metabolites. The compound’s metabolism can lead to the formation of intermediate products, which may also have biological activities. Studying these metabolic pathways helps in understanding the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall impact on cellular processes. Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-bromobenzofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of benzofuran followed by esterification. For instance, 2-hydroxy-5-nitrobenzaldehyde can be treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be brominated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in transesterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents such as N-methyl pyrrolidine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzofuran derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols .
Comparison with Similar Compounds
Ethyl 7-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but contains a nitro group instead of a bromine atom.
7-Bromo-1-benzofuran-2-carboxylate: Another brominated benzofuran derivative with slight structural differences.
Benzofuran-2-carboxylic acid: Lacks the ethyl ester group and bromine atom, making it less reactive in certain reactions
Properties
IUPAC Name |
ethyl 7-bromo-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYOGFMKPEKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674484 | |
Record name | Ethyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-65-8 | |
Record name | Ethyl 7-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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